molecular formula C8H5ClF3NO3S B2698383 2-(Trifluoroacetamido)benzene-1-sulfonyl chloride CAS No. 2044713-25-7

2-(Trifluoroacetamido)benzene-1-sulfonyl chloride

Cat. No. B2698383
M. Wt: 287.64
InChI Key: ALBDEMYKACRPIR-UHFFFAOYSA-N
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Description

“2-(Trifluoroacetamido)benzene-1-sulfonyl chloride” is an organic compound . It has a molecular weight of 287.65 . It is one of numerous organic compounds used in life science research .


Molecular Structure Analysis

The molecular structure of “2-(Trifluoroacetamido)benzene-1-sulfonyl chloride” is represented by the InChI code: 1S/C8H5ClF3NO3S/c9-17(15,16)6-4-2-1-3-5(6)13-7(14)8(10,11)12/h1-4H,(H,13,14) .


Physical And Chemical Properties Analysis

“2-(Trifluoroacetamido)benzene-1-sulfonyl chloride” is a powder . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Palladium-Catalyzed Direct Sulfonylation

2-(Trifluoroacetamido)benzene-1-sulfonyl chloride has been used in palladium-catalyzed direct sulfonylation processes. Xu et al. (2015) describe a method where this compound is used as a sulfonylation reagent for 2-aryloxypyridines. The procedure accommodates both electron-rich and electron-deficient substrates and leads to the expedient synthesis of ortho-sulfonylated phenols (Xu, Liu, Li, & Sun, 2015).

Reactivity with 1,2,3-Triazoles

Beryozkina et al. (2015) explored the reactivity of N-unsubstituted triazoles with sulfonyl chlorides, including 2-(trifluoroacetamido)benzene-1-sulfonyl chloride. This reaction yielded mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles, highlighting the compound's role in producing novel organic structures (Beryozkina et al., 2015).

Synthesis and Characterization of Complex Compounds

Nara et al. (2001) utilized 2-(trifluoroacetamido)benzene-1-sulfonyl chloride in the Friedel-Crafts sulfonylation reaction, demonstrating its effectiveness in synthesizing diaryl sulfones under ambient conditions. This research highlights the compound's utility in facilitating complex organic reactions (Nara, Harjani, & Salunkhe, 2001).

Application in Synthesizing Phthalocyanines

Kondratenko et al. (1999) reported the use of 2-(trifluoroacetamido)benzene-1-sulfonyl chloride in the formation of polyfluoroalkoxysulfonyl phthalonitriles and corresponding zinc and cobalt phthalocyanines. This showcases the compound's application in synthesizing materials with potential utility in electronics and pigments (Kondratenko et al., 1999).

Ketone Synthesis from Carboxylic Acids

Keumi et al. (1988) studied the use of 2-(trifluoromethylsulfonyloxy)pyridine, related to 2-(trifluoroacetamido)benzene-1-sulfonyl chloride, for synthesizing ketones from benzoic acid and aromatic hydrocarbons. This research indicates the compound's relevance in facilitating important chemical transformations in organic synthesis (Keumi, Yoshimura, Shimada, & Kitajima, 1988).

Future Directions

“2-(Trifluoroacetamido)benzene-1-sulfonyl chloride” is used in life science research .

properties

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3S/c9-17(15,16)6-4-2-1-3-5(6)13-7(14)8(10,11)12/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBDEMYKACRPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoroacetamido)benzene-1-sulfonyl chloride

Citations

For This Compound
1
Citations
M Varalakshmi, C Nagaraju - Organic Communications, 2016 - acgpubs.org
Synthesis of a series of new N-4-(N-2-(trifluoromethylphenyl)) sulfamoyl amide derivatives 6 (ai) was accomplished by a sequence of reactions by using aniline as a starting compound (…
Number of citations: 1 www.acgpubs.org

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